2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine
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Overview
Description
2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine is a compound that belongs to the class of organogermanium compounds. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the p-chlorophenyl group and the methyl group attached to the thiazole ring makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine typically involves the reaction of p-chlorophenyl isothiocyanate with methylgermanium trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom in the p-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazolidine
- 2-(p-Chlorophenyl)-2-methyl-1,3,2-oxazolidine
- 2-(p-Chlorophenyl)-2-methyl-1,3,2-selenazolidine
Uniqueness
2-(p-Chlorophenyl)-2-methyl-1,3,2-thiazagermolidine is unique due to the presence of the germanium atom in its structure. This imparts distinct electronic and steric properties to the compound, making it different from other similar compounds that contain sulfur, oxygen, or selenium atoms instead of germanium. The presence of the p-chlorophenyl group also contributes to its unique chemical reactivity and biological activity.
Properties
CAS No. |
84260-42-4 |
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Molecular Formula |
C9H12ClGeNS |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C9H12ClGeNS/c1-11(12-6-7-13-11)9-4-2-8(10)3-5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
APUMSTUMGYIXHS-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(NCCS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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